1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 4-fluorobenzyl group and a pyridinylmethyl group, which are further functionalized with a pyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorobenzyl intermediate.
Synthesis of the pyridinylmethyl intermediate: This step involves the reaction of 6-(1-methyl-1H-pyrazol-4-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.
Coupling reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the pyridinylmethyl intermediate in the presence of a urea derivative under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a similar structure but with a chlorine substituent instead of a fluorine substituent.
1-(4-methylbenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a methyl substituent instead of a fluorine substituent.
1-(4-bromobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a bromine substituent instead of a fluorine substituent.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which may differ from those of its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-24-12-15(11-23-24)17-7-4-14(9-20-17)10-22-18(25)21-8-13-2-5-16(19)6-3-13/h2-7,9,11-12H,8,10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUIWTYJLQDLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.